5-methyl-1H-pyrazole hydrochloride
Description
Historical Context and Evolution of Pyrazole (B372694) Chemistry
The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. A classical synthesis of pyrazole from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. One of the earliest and most significant methods for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). This foundational reaction, first reported in 1883, opened the door to a vast array of pyrazole derivatives.
Initially, research into pyrazoles was driven by the discovery of their analgesic and antipyretic properties, leading to the development of early pharmaceuticals. Over the decades, the synthetic methodologies for creating pyrazole derivatives have evolved significantly, moving from classical condensation reactions to more sophisticated and regioselective modern techniques. This has allowed for the precise tailoring of the pyrazole scaffold to explore its wide-ranging potential.
Importance of the Pyrazole Scaffold in Contemporary Chemical Research
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design. The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to anticancer therapies.
The applications of pyrazole derivatives extend beyond medicine into agrochemicals, where they are used as herbicides and insecticides, and into materials science as dyes and fluorescent agents. The adaptability of the pyrazole ring allows for the creation of a vast chemical space, enabling researchers to fine-tune the properties of the resulting molecules for specific functions.
Table 1: Selected Applications of the Pyrazole Scaffold
| Field | Examples of Applications |
|---|---|
| Medicinal Chemistry | Anti-inflammatory, anticancer, antiviral, antibacterial, antifungal, antidepressant, analgesic. |
| Agrochemicals | Herbicides, insecticides, fungicides. |
| Materials Science | Dyes, fluorescent substances. |
Research Trajectories and Academic Focus on 5-Methyl-1H-Pyrazole Hydrochloride and its Derivatives
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the academic focus on its parent compound, 5-methyl-1H-pyrazole, and its derivatives is significant and provides insight into its potential areas of investigation. The methyl group at the 5-position can influence the molecule's electronic properties and steric interactions, making its derivatives attractive for various research applications.
A notable area of research for 5-methyl-1H-pyrazole derivatives is in the development of novel therapeutic agents. For instance, a series of 5-methyl-1H-pyrazole derivatives have been designed and synthesized as potential agents for treating prostate cancer. In this context, the pyrazole core acts as a scaffold for building molecules that can interact with specific biological targets.
Furthermore, derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been identified as potent anthelmintic agents, showing promise in combating parasitic nematodes. Another study highlighted a 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride derivative for its antioxidant properties, suggesting its potential in addressing conditions related to oxidative stress. The hydrochloride form of these compounds is often utilized to improve their handling and bioavailability in research settings.
The synthesis of various substituted 5-methyl-1H-pyrazoles is also a key area of academic interest, with researchers exploring efficient and regioselective methods to create diverse libraries of these compounds for further biological screening. These synthetic efforts are crucial for expanding the potential applications of this class of molecules.
Table 2: Research Focus on Derivatives of 5-Methyl-1H-Pyrazole
| Research Area | Specific Focus | Reference |
|---|---|---|
| Anticancer Agents | Design and synthesis of derivatives as potential treatments for prostate cancer. | |
| Anthelmintic Agents | Identification of 1-methyl-1H-pyrazole-5-carboxamide derivatives with activity against parasitic nematodes. | |
| Antioxidant Properties | Investigation of a 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride derivative. |
| Organic Synthesis | Development of synthetic methods for various substituted 5-methyl-1H-pyrazoles. | |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-3-5-6-4;/h2-3H,1H3,(H,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFAAAYPBOLBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Methyl 1h Pyrazole Hydrochloride and Its Derivatives
Conventional Synthetic Approaches to 5-Methyl-1H-Pyrazole Hydrochloride
Traditional synthetic strategies for pyrazoles have been refined over decades, offering reliable and versatile methods for accessing a wide range of derivatives.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most classic and widely utilized method for synthesizing the pyrazole (B372694) ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the preparation of 5-methyl-1H-pyrazole, acetylacetone (B45752) serves as the 1,3-dicarbonyl component, which reacts with hydrazine. The use of hydrazine hydrochloride in this reaction directly yields the desired this compound.
This reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The versatility of this method is a key advantage; by employing substituted hydrazines and various β-dicarbonyl compounds, a diverse library of pyrazole derivatives can be generated. For instance, using methylhydrazine would lead to the formation of 1,5-dimethyl-1H-pyrazole or 1,3-dimethyl-1H-pyrazole.
Multicomponent Reaction Strategies for Pyrazole Ring Formation
Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single synthetic operation. These one-pot reactions are particularly well-suited for the synthesis of polysubstituted pyrazoles. A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, an active methylene (B1212753) compound (like a β-ketoester), and a hydrazine.
For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by a mild and efficient catalyst to produce highly functionalized pyrazoles. The strategic selection of the starting components allows for the introduction of various substituents onto the pyrazole core, making MCRs a powerful tool for creating diverse chemical libraries for drug discovery and other applications.
Specific Functionalization and Derivatization Routes
Following the synthesis of the 5-methyl-1H-pyrazole core, further modifications can be introduced to tailor the molecule's properties. The pyrazole ring is amenable to various functionalization reactions. For instance, electrophilic substitution reactions, such as bromination, can occur on the pyrazole ring, typically at the C4 position.
Furthermore, the nitrogen atoms of the pyrazole ring can be functionalized. N-alkylation, for example, by reacting the pyrazole with an alkyl halide, allows for the introduction of different alkyl groups at the N1 position. More advanced transition-metal-catalyzed C-H functionalization reactions provide a direct method to form new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org
Green Chemistry Principles in Pyrazole Synthesis
In response to the growing need for sustainable chemical processes, green chemistry principles are increasingly being integrated into the synthesis of pyrazoles. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. benthamdirect.com
Solvent-Free and Aqueous Reaction Media
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. thieme-connect.com The synthesis of pyrazoles has been successfully achieved under solvent-free conditions, often involving the grinding of reactants together, sometimes with a solid-phase catalyst. benthamdirect.com This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures.
Water, being a non-toxic, non-flammable, and inexpensive solvent, is an excellent medium for green pyrazole synthesis. thieme-connect.comthieme-connect.com The condensation of 1,3-dicarbonyl compounds with hydrazines can be efficiently carried out in an aqueous medium, sometimes with the aid of a recyclable catalyst like Amberlyst-70. researchgate.net These aqueous methods represent a significant step towards more environmentally benign synthetic protocols. thieme-connect.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comrsc.orgdergipark.org.tr The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purities. rsc.orgnih.gov
The synthesis of pyrazoles via the cyclocondensation of 1,3-dicarbonyls and hydrazines is particularly amenable to microwave heating. dergipark.org.tr This technique is often combined with other green chemistry principles, such as the use of solvent-free conditions or green solvents like water or ethanol, to create highly efficient and sustainable synthetic methods. rsc.org The rapid and uniform heating provided by microwaves can lead to significant enhancements in reaction efficiency compared to conventional heating methods. tandfonline.com
Interactive Data Tables
Research Findings on Pyrazole Synthesis
| Methodology | Key Features | Advantages | Representative Starting Materials |
| Cyclocondensation | Reaction of 1,3-dicarbonyl compounds with hydrazines. | Well-established, versatile, and generally provides good yields. | Acetylacetone, Hydrazine Hydrochloride. |
| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | High atom economy, operational simplicity, and diversity of products. | Aldehydes, β-ketoesters, Hydrazines. |
| Solvent-Free Synthesis | Reactions conducted by grinding or heating reactants without a solvent. benthamdirect.com | Reduced environmental impact, simplified work-up, and potential for higher efficiency. | 1,3-Diketones, Hydrazides. researchgate.net |
| Aqueous Synthesis | Using water as the reaction medium. thieme-connect.comthieme-connect.com | Environmentally friendly, safe, and inexpensive. thieme-connect.com | Hydrazines, 1,3-Diketones. researchgate.net |
| Microwave-Assisted Synthesis | Application of microwave irradiation to drive reactions. tandfonline.comdergipark.org.tr | Drastically reduced reaction times, increased yields, and higher purity. rsc.orgnih.gov | Chalcones, Hydrazine Hydrate (B1144303). nih.gov |
Ultrasound-Assisted Synthetic Protocols
Ultrasound-assisted synthesis has emerged as a powerful green chemistry technique for the production of pyrazole derivatives. rsc.orgnih.gov This method utilizes high-frequency sound waves to induce acoustic cavitation, which accelerates chemical reactions, leading to significantly reduced reaction times, lower energy consumption, and often improved yields compared to conventional heating methods. nih.gov
A simple, catalyst-free protocol for the one-pot synthesis of pyrazoles involves the multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326) in water under ultrasound irradiation. nih.gov This approach is noted for its high selectivity and avoidance of traditional chromatographic purification steps. nih.gov The synthesis of pyrazoline derivatives from chalcones has also been effectively achieved using ultrasound, highlighting a sustainable and environmentally friendly process that minimizes solvent usage and energy consumption. nih.gov
Research has demonstrated that the reaction rates for synthesizing 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine can be tremendously enhanced under ultrasound irradiation, with improved yields recorded in shorter timeframes (75-90 minutes). asianpubs.org Similarly, pyrazolone (B3327878) derivatives have been synthesized in high yields by reacting diazo compounds with hydrazine hydrate or phenylhydrazine (B124118) under ultrasonic conditions. researchgate.net These methods often proceed smoothly in eco-friendly solvents like water or ethanol, or even under solvent-free conditions. nih.govrsc.org
Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Pyrazole Derivatives
| Product Type | Reactants | Catalyst/Conditions (Ultrasound) | Time (Ultrasound) | Yield (Ultrasound) | Ref |
|---|---|---|---|---|---|
| Pyranopyrazoles | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Room Temperature | 15 min | High Yields | nih.gov |
| 1,5-Disubstituted Pyrazoles | α,β-Unsaturated Cyanoester, Phenyl Hydrazine | Cu(I) catalyst, 60 °C | 75-90 min | High Yields | asianpubs.org |
| Pyrazolines | Chalcones, Phenylurenyl Chalcones | Ethanol, Robinson annulation | 25 min | 64-82% | nih.gov |
| Tetrahydropyrazolopyridines | Aldehydes, Ammonium Acetate | Water, No catalyst | Not specified | High Yields | researchgate.net |
| 1,5-Disubstituted Tetrazoles | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, amines, TMSN₃, isocyanide | MeOH, Room Temperature | 60 min | 30% | mdpi.com |
Application of Catalytic Systems in Sustainable Synthesis (e.g., Heterogeneous Catalysts, Nanocatalysts)
The use of advanced catalytic systems, particularly heterogeneous and nanocatalysts, is a cornerstone of sustainable pyrazole synthesis. These catalysts offer significant advantages, including high efficiency, reusability, mild reaction conditions, and simplified product work-up, which aligns with the principles of green chemistry. taylorfrancis.commorressier.com
Heterogeneous Catalysts: Heterogeneous catalysts like Amberlyst-70, a resinous, non-toxic, and thermally stable solid acid, have been successfully used for the condensation of 1,3-diketones with hydrazines in water at room temperature. mdpi.com Another approach involves using solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst for the multicomponent synthesis of amino pyrazole derivatives under solvent-free conditions. rsc.org Magnetic nanoparticles, such as Fe₃O₄, have also been employed as they can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss in catalytic activity. nih.gov
Nanocatalysts: Nanocatalysis has become a prominent field in organic synthesis due to the unique properties of nanomaterials, such as large surface area-to-volume ratios and high porosity. taylorfrancis.com Various nanocatalysts have been developed for pyrazole synthesis:
Metal Oxide Nanoparticles: Nano-ZnO has been used to catalyze the reaction between cinnamaldehydes and hydrazine hydrate under microwave-assisted, solvent-free conditions. pharmacophorejournal.com A nanocomposite of SnO₂ and CeO₂ has also shown excellent catalytic efficiency, achieving high yields in shorter reaction times compared to conventional methods. researchgate.net
Magnetic Nanocatalysts: Yolk-shell structured magnetic mesoporous organosilica supporting a copper complex (YS-Fe₃O₄@PMO/IL-Cu) has been applied as a powerful and recyclable nanocatalyst for pyranopyrazole synthesis in ultrasonic media. frontiersin.org Similarly, strontium ferrite (B1171679) (SrFe₁₂O₁₉) magnetic nanoparticles have been used for one-pot, multicomponent synthesis of coumarin-functionalized pyrazoles under solvent-free conditions. rsc.org
Modified LDH Nanocatalysts: A novel nanocatalyst derived from nano copper immobilized on a layered double hydroxide (B78521) (LDH) modified with a sulfonamide has demonstrated high activity and selectivity in synthesizing 5-amino-1H-pyrazole-5-carbonitriles. This method is noted for its eco-friendliness, mild conditions, and excellent yields, with the catalyst being reusable for several cycles. rsc.org
Table 2: Examples of Sustainable Catalytic Systems in Pyrazole Synthesis
| Catalyst | Catalyst Type | Reactants | Key Advantages | Ref |
|---|---|---|---|---|
| Amberlyst-70 | Heterogeneous Resin | 1,3-Diketones, Hydrazines | Nontoxic, thermally stable, cost-effective, aqueous media | mdpi.com |
| Nano-ZnO | Nanocatalyst | Cinnamaldehydes, Hydrazine Hydrate | Green chemistry, microwave-assisted, solvent-free | pharmacophorejournal.com |
| Magnetic Fe₃O₄ NPs | Heterogeneous Nanocatalyst | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes, Malononitrile | Recyclable (up to 14 times), aqueous media, room temp | nih.gov |
| Yttrium Iron Garnet (Y₃Fe₅O₁₂) | Nanocatalyst | Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile, Aldehydes | Highly efficient, recyclable (up to 8 runs), solvent-free | nih.gov |
| LDH@PTRMS@DCMBA@CuI | Modified LDH Nanocatalyst | Benzaldehydes, Malononitrile, Phenyl Hydrazine | Eco-friendly, stable, mild conditions, excellent yields, recyclable | rsc.org |
Regioselective Synthesis Strategies for Substituted Pyrazole Rings
The regioselective synthesis of substituted pyrazoles is of paramount importance, as the biological activity of these compounds is highly dependent on the substitution pattern of the pyrazole ring. nih.gov The classic condensation reaction between unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to a mixture of regioisomers. Consequently, significant research has focused on developing strategies to control the regiochemical outcome.
One highly effective strategy involves the careful selection of solvents. For the condensation of 1,3-diketones with arylhydrazines, using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP), has been shown to dramatically improve regioselectivity in favor of 1,3,5-substituted pyrazoles over the 1,4,5-isomers, with yields ranging from 59-98%. organic-chemistry.orgthieme-connect.com The addition of aqueous hydrochloric acid can further enhance yields by promoting the dehydration step. organic-chemistry.org
Catalysis also plays a crucial role in controlling regioselectivity. Copper-catalyzed three-component processes using β-dimethylamino vinyl ketones as substrates have afforded N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov Another novel method involves the copper(I)-catalyzed reaction of hydrazonyl chlorides with homopropargylic alcohols to produce 5-hydroxyethyl-substituted pyrazoles. thieme.de The proposed mechanism suggests that intramolecular complexation of copper(I) by the hydroxyl group directs the regioselective outcome. thieme.de
Furthermore, multicomponent reactions can be designed for high regioselectivity. An eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction has been developed for the construction of fully substituted pyrazoles in excellent yield and with high regioselectivity. nih.gov Similarly, a highly regioselective approach to synthesizing 3-trifluoromethyl pyrazoles utilizes a silver-mediated cycloaddition of alkynes with 2,2,2-trifluorodiazoethane. nih.gov
Strategies for Introducing Complex Substructures onto the Pyrazole Framework
Functionalizing the pyrazole core to introduce complex substructures is a key strategy for diversifying the chemical space of pyrazole-based compounds for applications in medicinal chemistry and materials science. mdpi.comrsc.org While classical methods exist, recent advances have focused on transition-metal-catalyzed C-H functionalization, which provides a more direct and efficient route to a wide range of functionalized pyrazoles without the need for pre-functionalized starting materials. nih.govrsc.org
Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy enables the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring. rsc.orgnih.gov
Direct Arylation: Palladium-based catalytic systems have been used for the direct C-H arylation of pyrazoles. However, controlling regioselectivity can be challenging, often yielding a mixture of C4- and C5-arylated products. rsc.org
Direct Alkylation: The introduction of alkyl groups at the C5 position of pyrazoles has been achieved using palladium catalysis, particularly for activated alkyl halides like allyl and benzyl (B1604629) groups. The presence of an electron-withdrawing group at the C4 position can enhance the acidity of the C5-H bond, facilitating the reaction. rsc.org
Directing-Group-Assisted Functionalization: To overcome challenges in regioselectivity, the use of directing groups attached to a pyrazole nitrogen has become a prominent strategy. A 2-pyridyl group, for instance, can direct the C5-selective C-H alkenylation of the pyrazole core using a nickel-bipyridine complex. rsc.org This approach has also been applied to form new carbon-heteroatom bonds, such as C-N and C-O bonds, in a highly regioselective manner. rsc.org
Other strategies for introducing substituents include N-alkylation using a base like sodium hydride followed by reaction with alkyl or benzyl halides. nih.gov The pyrazole ring can also be constructed with desired functionalities already in place. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, prepared via a Vilsmeier-Haack reaction, serves as a versatile intermediate for further elaboration into more complex structures like Schiff bases or oxazolones. researchgate.net
Elucidation of Molecular Structure and Electronic Properties Through Advanced Spectroscopic and Diffraction Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-methyl-1H-pyrazole hydrochloride by providing detailed information about the hydrogen and carbon atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy of pyrazole (B372694) derivatives reveals characteristic chemical shifts for the protons attached to the pyrazole ring and its substituents. For 5-methyl-1H-pyrazole, the methyl protons typically appear as a singlet, while the vinyl protons on the pyrazole ring appear as distinct signals. The N-H proton of the pyrazole ring is also observable and its chemical shift can be influenced by the solvent and concentration. In the case of the hydrochloride salt, the protonation of the pyrazole ring would lead to downfield shifts for the ring protons and the N-H proton due to the increased positive charge density.
| Proton | Expected Chemical Shift (δ) in ppm |
| CH₃ | ~2.3 |
| H-3 | ~7.4 |
| H-4 | ~6.0 |
| N-H | Variable, often broad |
Note: The exact chemical shifts can vary depending on the solvent and the concentration.
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the methyl substituent are indicative of their electronic environment. The carbon atom attached to the methyl group (C-5) would resonate at a different frequency compared to the other ring carbons. The presence of the hydrochloride salt would likely cause a downfield shift for the carbon atoms, particularly those in the pyrazolium (B1228807) ring, due to the deshielding effect of the positive charge.
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
| CH₃ | ~11 |
| C-3 | ~135 |
| C-4 | ~105 |
| C-5 | ~145 |
Note: The exact chemical shifts can vary depending on the solvent.
Two-dimensional (2D) NMR techniques are instrumental in confirming the assignments of ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the H-3 and H-4 protons of the pyrazole ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals. For instance, the proton at ~7.4 ppm would show a correlation to the carbon at ~135 ppm (C-3).
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H stretching (in pyrazolium) | 3200-2500 (broad) |
| C-H stretching (aromatic) | 3150-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=N stretching | 1650-1550 |
| C=C stretching | 1600-1475 |
| C-H bending | 1475-1300 |
| N-H bending | 1650-1500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak corresponding to the protonated 5-methyl-1H-pyrazole cation. The fragmentation pattern would likely involve the loss of small molecules such as HCN, N₂, and methyl radicals. The presence of the chloride ion would be observed in the negative ion mode.
| Ion | m/z (mass-to-charge ratio) | Identity |
| [M+H]⁺ | 83.06 | Molecular ion (protonated 5-methyl-1H-pyrazole) |
| [M]⁺ | 82.05 | 5-methyl-1H-pyrazole radical cation |
| [M-HCN]⁺ | 55.04 | Fragment ion |
| [M-N₂]⁺ | 54.05 | Fragment ion |
| [Cl]⁻ | 35, 37 | Chloride ion (isotope pattern) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For pyrazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring. The hydrochloride salt may cause a slight shift in the absorption maxima (λmax) compared to the free base due to the effect of protonation on the electronic structure of the pyrazole ring.
| Electronic Transition | Expected Absorption Maximum (λmax) in nm |
| π → π | ~210-230 |
| n → π | ~250-280 |
X-ray Diffraction Crystallography
Single crystal X-ray diffraction is an indispensable tool for obtaining an unambiguous three-dimensional molecular structure. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
For pyrazole derivatives, single crystal XRD reveals crucial details about the planarity of the pyrazole ring and the orientation of its substituents. For instance, in a study of methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, the 1H-pyrazole ring was found to be essentially planar. cfde.cloud The crystal structure of this compound, which belongs to the triclinic space group P-1, was stabilized by a network of intermolecular C-H···O hydrogen bonds and C-H···π interactions, forming molecular sheets. cfde.cloud
Similarly, the analysis of two pyrazole-pyrazoline hybrid derivatives showed that one crystallized in the triclinic, non-centrosymmetric space group P1, while the other adopted a monoclinic P2₁/n space group. nih.gov This highlights how changes in substitution on the pyrazole core can lead to different crystal packing arrangements.
A hypothetical single crystal XRD study of this compound would be expected to reveal the protonation site on the pyrazole ring, likely at the N2 position, and the nature of the hydrogen bonding between the pyrazolium cation and the chloride anion. The resulting data would be tabulated to show key crystallographic parameters.
Table 1: Representative Crystallographic Data for Pyrazole Derivatives This table presents data from related pyrazole compounds to illustrate typical parameters obtained from single crystal X-ray diffraction studies.
| Parameter | Methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate cfde.cloud | Pyrazole Derivative 4 nih.gov | Pyrazole Derivative 5a nih.gov |
| Chemical Formula | C₁₃H₁₂Cl₂N₂O₂ | - | - |
| Formula Weight | 299.15 g/mol | - | - |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P1 | P2₁/n |
| a (Å) | 12.0505(10) | 9.348(2) | 21.54552(17) |
| b (Å) | 12.3189(11) | 9.793(2) | 7.38135(7) |
| c (Å) | 29.184(3) | 16.366(4) | 22.77667(19) |
| α (°) | 88.565(4) | 87.493(6) | 90 |
| β (°) | 89.296(4) | 87.318(6) | 101.0921(8) |
| γ (°) | 76.833(4) | 84.676(6) | 90 |
| Volume (ų) | 4217.0(7) | - | - |
| Z | 12 | 4 | 8 |
| Temperature (K) | 296(2) | - | - |
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions involved in hydrogen bonding, halogen bonding, and other close contacts. The 2D fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.
In the study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, Hirshfeld surface analysis was crucial in confirming the different intermolecular contacts experienced by two distinct molecules in the asymmetric unit. sigmaaldrich.comresearchgate.netcam.ac.uk The analysis revealed that strong N-H···N and N-H···O hydrogen bonds, along with π–π stacking, were responsible for the formation of a centrosymmetric tetramer. sigmaaldrich.comresearchgate.netcam.ac.uk The fingerprint plots clearly showed that the majority of intermolecular contacts involved hydrogen atoms. sigmaaldrich.com
For methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate, Hirshfeld analysis quantified the contributions of various interactions, with H···H, Cl···H/H···Cl, C···H/H···C, O···H/H···O, and N···H/H···N contacts accounting for 95.8% of the total Hirshfeld surface area. cfde.cloud
A Hirshfeld surface analysis of this compound would be anticipated to show strong H···Cl contacts, indicative of the primary hydrogen bonding between the pyrazolium cation and the chloride anion. Additionally, weaker C-H···Cl and potentially π-π stacking interactions could also be identified, providing a comprehensive picture of the crystal packing.
Table 2: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of a Pyrazole Derivative This table is based on data for methyl 1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate and illustrates the quantitative insights gained from Hirshfeld analysis. cfde.cloud
| Intermolecular Contact | Contribution to Hirshfeld Surface Area |
| H···H | Dominant |
| Cl···H/H···Cl | Significant |
| C···H/H···C | Significant |
| O···H/H···O | Significant |
| N···H/H···N | Significant |
| Total of above | 95.8% |
| Cl···C/C···Cl, C···O/O···C, O···O, N···N | 2.9% |
Correlative Spectroscopic and Diffraction Approaches in Structural Chemistry
A comprehensive understanding of a compound's structure is best achieved by combining data from multiple analytical techniques. Correlating spectroscopic data (like NMR and IR) with diffraction data provides a more complete picture, as these methods probe different aspects of the molecular and supramolecular structure.
For example, a study on a series of 4-halogenated-1H-pyrazoles combined single crystal XRD with IR and NMR spectroscopy, and DFT calculations. sigmaaldrich.com This correlative approach allowed for a detailed comparison of structural parameters and spectroscopic signatures across the series. The crystal structures revealed different hydrogen-bonding motifs depending on the halogen substituent, which could be rationalized with the help of theoretical calculations. sigmaaldrich.com
In the context of pyrazole derivatives, IR spectroscopy can confirm the presence of specific functional groups and provide information about hydrogen bonding through shifts in vibrational frequencies. NMR spectroscopy, in turn, gives insight into the electronic environment of the atoms in solution. When combined with solid-state data from XRD, it is possible to compare the molecular conformation in the crystalline state versus in solution. For instance, a study on pyrimidine-pyrazole derivatives used electrochemical techniques and surface analysis in conjunction with theoretical DFT studies to investigate their properties. najah.edu
For this compound, a correlative approach would involve:
Single Crystal XRD: To determine the precise solid-state structure, including the protonation site and the hydrogen-bonding network involving the chloride ion.
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure in solution and compare chemical shifts with the solid-state structure, which can indicate differences in conformation or intermolecular interactions.
IR Spectroscopy: To identify characteristic vibrational modes of the pyrazolium ring and the N-H bond, providing further evidence of protonation and hydrogen bonding.
Computational Chemistry (DFT): To calculate theoretical structures, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to validate the structural assignment and provide deeper insight into electronic properties.
By integrating these techniques, a robust and detailed model of the structural and electronic characteristics of this compound can be developed.
Mechanistic Studies of Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reaction Pathways of the Pyrazole (B372694) Ring
The pyrazole ring is considered an electron-rich aromatic system, which makes it reactive towards electrophiles. chim.it Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, preferentially occur at the C4 position. mdpi.comnih.govresearchgate.net The presence of the two electronegative nitrogen atoms deactivates the C3 and C5 positions towards electrophilic attack. researchgate.net
Conversely, these C3 and C5 positions are more susceptible to nucleophilic attack. chim.itmdpi.comnih.gov However, nucleophilic substitution reactions on the pyrazole ring are generally less common unless the ring is activated by electron-withdrawing groups. chim.it The introduction of a methyl group at the C5 position, as in 5-methyl-1H-pyrazole, can further influence the reactivity by donating electron density to the ring, potentially modulating the rates and regioselectivity of both electrophilic and nucleophilic reactions. researchgate.net
The amphoteric nature of the pyrazole ring, with its ability to be protonated or deprotonated, significantly alters its nucleophilicity and, consequently, its reaction pathways. nih.gov In acidic media, the pyridine-like nitrogen atom can be protonated, leading to a positively charged pyrazolium (B1228807) cation. This enhances the ring's susceptibility to nucleophilic attack. Conversely, in basic media, the pyrrole-like nitrogen can be deprotonated to form a pyrazolate anion, which is highly activated towards electrophilic attack.
Oxidation and Reduction Chemistry of 5-Methyl-1H-Pyrazole Hydrochloride Derivatives
The oxidation and reduction of pyrazole derivatives can lead to a variety of functionalized compounds. The pyrazole ring itself is relatively stable to oxidation, but substituents on the ring can be oxidized. For instance, the methyl group of a 5-methyl-1H-pyrazole derivative could potentially be oxidized to a hydroxymethyl or a carboxyl group under specific conditions.
Reduction of the pyrazole ring is also possible, though it often requires harsh conditions. Catalytic hydrogenation can lead to the formation of pyrazolines and pyrazolidines. The specific products obtained from oxidation or reduction reactions depend heavily on the nature of the substituents present on the pyrazole ring and the reaction conditions employed. For example, some pyrazole derivatives have been shown to possess antioxidant properties, suggesting they can participate in redox reactions. nih.gov
Substitution Reactions on the Pyrazole Framework
Substitution reactions are a key method for functionalizing the pyrazole ring and creating a diverse range of derivatives. As mentioned, electrophilic substitution predominantly occurs at the C4 position. Common electrophilic substitution reactions include:
Halogenation: Bromination and iodination are readily achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Nitration: The introduction of a nitro group at the C4 position can be accomplished using standard nitrating agents.
Sulfonation: Reaction with sulfuric acid can lead to the corresponding sulfonic acid derivative.
Nucleophilic substitution reactions are more challenging but can be facilitated by the presence of a good leaving group or by activation of the pyrazole ring. For instance, a halogen atom at the C3 or C5 position can be displaced by various nucleophiles.
The table below summarizes some common substitution reactions on the pyrazole framework.
| Reaction Type | Reagent | Position of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole |
| Iodination | N-Iodosuccinimide (NIS) | C4 | 4-Iodopyrazole |
| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitropyrazole |
| Nucleophilic Substitution | Various Nucleophiles | C3 or C5 (with leaving group) | 3- or 5-Substituted Pyrazole |
Reaction Kinetics and Thermodynamic Considerations in Pyrazole Transformations
The formation of pyrazoles, often through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a well-studied reaction where both kinetic and thermodynamic factors play a crucial role. mdpi.comnih.gov The regioselectivity of this reaction, leading to different isomers, can be controlled by modulating reaction conditions such as temperature, solvent polarity, and the nature of the substituents on both reactants. nih.govmdpi.comresearchgate.net
Studies have shown that the rate of pyrazole formation is influenced by the electronic effects of substituents on both the diketone and the hydrazine, as well as the acidity of the reaction medium. researchgate.net For instance, the reaction is typically first-order in both the diketone and the hydrazine. researchgate.net The rate-determining step can shift depending on the pH of the reaction. researchgate.net
In some cases, the initially formed product may be the kinetically favored isomer, which can then rearrange to the thermodynamically more stable isomer under the reaction conditions. nih.govmdpi.com Understanding the interplay between kinetics and thermodynamics is essential for selectively synthesizing a desired pyrazole regioisomer. nih.govnih.govmdpi.com
Investigation of Reaction Intermediates and Transition States
Elucidating the mechanism of pyrazole transformations often involves the identification and characterization of reaction intermediates and transition states. In the synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines, hydrazone and enamine intermediates are commonly proposed. beilstein-journals.org Spectroscopic techniques, such as NMR, can be employed to detect and characterize these transient species. researchgate.net
Computational chemistry has also become a powerful tool for studying reaction mechanisms. mdpi.com Quantum-chemical calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products. mdpi.commdpi.com These calculations provide insights into the reaction pathways, activation energies, and the factors that control regioselectivity. For example, theoretical studies have been used to investigate the proton transfer tautomerism in pyrazoles and the transition states involved in this process. mdpi.com The isolation and structural analysis of intermediates, where possible, provide direct evidence for the proposed reaction mechanism. nih.gov
Coordination Chemistry and Metal Complexation
5-Methyl-1H-Pyrazole Hydrochloride as a Ligand Precursor
This compound is a convenient and stable source for the 5-methyl-1H-pyrazole ligand. In the presence of a base, the hydrochloride salt is readily deprotonated to yield the neutral 5-methyl-1H-pyrazole molecule. This in situ generation allows for the direct use of the often more stable and easily handled hydrochloride salt in synthetic procedures. The resulting pyrazole (B372694) can then coordinate to metal centers.
The pyrazole ring itself offers two nitrogen atoms with lone pairs of electrons, making it a versatile building block for coordination compounds. When the N1 position is protonated, as in the hydrochloride salt, the pyrazole coordinates to metal ions primarily through the N2 nitrogen atom, acting as a monodentate ligand. researchgate.net However, deprotonation of the N-H group to form the pyrazolide anion significantly alters its coordination potential, allowing it to act as a bridging ligand between two or more metal centers. researchgate.netresearchgate.net This ability to switch between monodentate and bridging coordination modes is fundamental to the construction of polynuclear complexes and coordination polymers. researchgate.net
Synthesis and Characterization of Metal Complexes with Pyrazole-Based Ligands
The synthesis of metal complexes utilizing pyrazole-based ligands, including those derived from 5-methyl-1H-pyrazole, is a well-established area of research. These syntheses typically involve the reaction of a metal salt with the pyrazole ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques, such as single-crystal X-ray diffraction, to determine their molecular structures. nih.govresearchgate.net
Mononuclear and Polynuclear Complex Architectures
The structural diversity of metal complexes derived from pyrazole ligands is vast, encompassing both mononuclear and polynuclear architectures. researchgate.netnih.gov Mononuclear complexes typically feature a central metal ion coordinated by one or more pyrazole ligands, along with other co-ligands. nih.gov For instance, mononuclear cadmium(II), copper(II), and iron(II) complexes have been synthesized using N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, where the coordination sphere is completed by anions or solvent molecules. nih.gov
The deprotonated pyrazolate anion's ability to bridge metal centers is key to forming polynuclear complexes. researchgate.netresearchgate.net These can range from simple dimeric structures to more complex clusters and coordination polymers. The N-N bridging function of the pyrazole ring facilitates the formation of specific molecular topologies, such as triangular azametallacrowns. researchgate.net
Chelation Modes and Ligand Denticity
The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. wikipedia.org Ligands are classified as monodentate, bidentate, tridentate, and so on, based on the number of binding sites. libretexts.orgbyjus.com
A simple 5-methyl-1H-pyrazole ligand typically acts as a monodentate ligand, coordinating through one of its nitrogen atoms. researchgate.net However, by incorporating additional donor groups into the pyrazole ring system, multidentate ligands can be created. researchgate.net This strategy, known as chelation, is a rational approach to ensure the stable coordination of pyrazole-based ligands. nih.gov For example, ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines are tridentate , binding a metal ion through two pyrazole nitrogen atoms and one pyridine (B92270) nitrogen atom. researchgate.netnih.gov
The formation of a chelate ring, typically a 5- or 6-membered ring including the metal ion, enhances the stability of the complex, an observation known as the chelate effect. wikipedia.orgbyjus.com
Influence of Metal Centers on Coordination Geometry and Electronic Structure
The choice of the metal center has a profound influence on the resulting coordination geometry and electronic properties of the complex. Different metal ions have distinct preferences for coordination numbers and geometries (e.g., octahedral, square-planar, tetrahedral). researchgate.netlibretexts.org
For example, a cobalt(II) complex with four coordinated pyrazoles and two water molecules adopts an octahedral geometry. researchgate.net In contrast, a copper(II) complex with two pyrazole ligands and two chloride ions exhibits a slightly distorted square-planar geometry. researchgate.net The electronic configuration of the metal ion also plays a crucial role in determining the magnetic and photophysical properties of the complex.
Design and Application of Pyrazole-Based Multidentate and Pincer Ligands
The versatility of the pyrazole scaffold has led to the design of a wide range of multidentate and pincer ligands. By functionalizing the pyrazole ring with other coordinating groups, ligands with specific denticities and geometric constraints can be synthesized. researchgate.net
Pincer ligands are a class of tridentate ligands that bind to a metal in a meridional fashion, creating a highly stable complex. Pyrazole-based pincer ligands, such as those with a central pyridine ring flanked by two pyrazole units, have gained significant attention. researchgate.netnih.gov These ligands can enforce a specific coordination environment around the metal center, which is advantageous for catalytic applications. For instance, a pyrazole-derived PCP pincer ligand has been used to synthesize base metal complexes of chromium, molybdenum, and manganese. rsc.org
The design of these ligands allows for the fine-tuning of the steric and electronic properties of the resulting metal complex by varying the substituents on the pyrazole or pyridine rings. researchgate.net
Role of Protic Pyrazole Ligands in Metal-Ligand Cooperation
Protic pyrazoles, which are N-unsubstituted pyrazoles like 5-methyl-1H-pyrazole, are of particular interest due to their proton-responsive nature. researchgate.net The N-H proton of the pyrazole ring can participate in chemical reactions, a phenomenon known as metal-ligand cooperation . researchgate.netnih.gov
In this cooperative mechanism, the pyrazole ligand is not merely a spectator but an active participant in bond activation and formation. The N-H group can be deprotonated, which increases the electron density on the metal center and alters its reactivity. researchgate.net This interconversion between the protonated (pyrazole) and deprotonated (pyrazolato) forms of the ligand can facilitate various catalytic transformations. nih.gov Pincer-type ligands that incorporate protic pyrazole units are particularly effective in promoting such cooperative reactivity. researchgate.netnih.gov
Spectroscopic and Structural Analysis of Metal-Pyrazole Complexes
The characterization of metal complexes involving 5-methyl-1H-pyrazole relies heavily on a combination of spectroscopic and structural methods. These techniques provide critical insights into the ligand's coordination mode, the geometry of the resulting complex, and the nature of the metal-ligand bond. The most pivotal of these methods include Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, along with single-crystal X-ray diffraction for definitive structural elucidation. nih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is a fundamental tool for confirming the coordination of the 5-methyl-1H-pyrazole ligand to a metal center. The analysis focuses on the shifts in the vibrational frequencies of the pyrazole ring's functional groups upon complexation. A key indicator of coordination is the shift in the N-H stretching vibration. In the free ligand, this band appears at a specific frequency, which changes upon deprotonation to form a pyrazolate anion or upon coordination of the pyridinic nitrogen (N2) to the metal. nih.gov For instance, in some copper(II) complexes with pyrazole derivatives, a noticeable shift in the ν(C=N) and other ring vibrations to lower wavenumbers signifies the group's involvement in coordination. nih.gov The appearance of new, low-frequency bands, typically below 600 cm⁻¹, can often be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. nih.gov
Interactive Table: Selected IR Data for Pyrazole Metal Complexes To view data, click on the corresponding complex.
[Cu(L)₂(OAc)₂] (where L is a pyrazole derivative)
ν(C=O): Shift to lower wavenumber compared to free ligand.
ν(C-S): Shift to lower wavenumber compared to free ligand.
Significance: Indicates coordination through carbonyl and sulfur groups in this specific derivative.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFW3wVbp9vQpnhO_bzZkCxAU8KzfCZcC5Epf5e6hiFQ3vSHJR61pLqa3daGnn9Ih3f7nejpFvE0WK9B0sUylA__iR6bczhZH6-bPBJgE4q8mSOvwAoJwIh8v9xIoq-MGmdZ4B2nAiqq1FVw%3D%3D)]
General Pyrazole Complexes
ν(N-H): Shift or disappearance upon coordination/deprotonation.
ν(C=N): Shift in frequency indicates involvement of the pyrazole ring.
New Bands (400-600 cm⁻¹): Often attributable to ν(M-N) stretching vibrations.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFW3wVbp9vQpnhO_bzZkCxAU8KzfCZcC5Epf5e6hiFQ3vSHJR61pLqa3daGnn9Ih3f7nejpFvE0WK9B0sUylA__iR6bczhZH6-bPBJgE4q8mSOvwAoJwIh8v9xIoq-MGmdZ4B2nAiqq1FVw%3D%3D)][ publishatcj.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkeDLUpFUoKkBz_CuF4VmRlN8fScyyOALCdH0yb8eK537_jAd6e03-FtqGY5xpoVAjlebNNHB_gL65pPp095h6D-5Qzs8V5pkDqmYjsMSZBPvXuJf09mMk5Gvklr3H3LRK7vWd4aNIsz6eWA%3D%3D)]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful techniques for studying the structures of diamagnetic metal-pyrazole complexes in solution. Coordination to a metal ion alters the electronic environment of the pyrazole ring, leading to changes in the chemical shifts of its protons and carbon atoms. In ¹H NMR spectra, the signals corresponding to the protons on the pyrazole ring typically shift upon complexation. nsf.gov For example, the resonance for the C-H proton of the pyrazole ring and the protons of the methyl group will experience shifts that are indicative of the new electronic distribution within the complex. mdpi.com Similarly, in ¹³C NMR spectra, the signals for the carbon atoms of the pyrazole ring, particularly those adjacent to the coordinating nitrogen atom, are affected. mdpi.comacs.org The disappearance of the N-H proton signal can also confirm deprotonation of the pyrazole to form a pyrazolate bridge between metal centers.
Interactive Table: ¹H NMR Chemical Shift Data (δ, ppm) To view data, click on the corresponding compound type.
Free Pyrazole Ligands
CH₃ protons: ~2.34 ppm mdpi.com
Ring CH proton: Variable, e.g., ~5.72 ppm[ publishatcj.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkeDLUpFUoKkBz_CuF4VmRlN8fScyyOALCdH0yb8eK537_jAd6e03-FtqGY5xpoVAjlebNNHB_gL65pPp095h6D-5Qzs8V5pkDqmYjsMSZBPvXuJf09mMk5Gvklr3H3LRK7vWd4aNIsz6eWA%3D%3D)]
NH proton: Broad signal, variable position, e.g., ~11.75 ppm[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHV_c07OAfJh-A2q0iZpvwG5714NoyndP8NzDLiFQClFTKld-TVsWeyCPsomqmpkdy9_cfUq9_NMXD4Ni1tc1AXFwZ0sFj37Bovfl6gqsJAWCoTTMoHR-J639vKqGiwTRYrx-vngQmS6pOjVA%3D%3D)]
Metal-Pyrazole Complexes
CH₃ protons: Shifted from free ligand position. mdpi.com
Ring CH proton: Shifted from free ligand position.[ nsf.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH66W9EAfMBdqao1PCKRduD8A1UJ8IPiVgY2o4NVEKNqEb4LOeOE7-sqJPVT9EJTaZskoIji92_zrwq5IXcrW_VOehKUz-ORtA05bFKZh0bIL7CN_1Zk27t1i_B5_J3tPzecHn9)]
NH proton: May broaden, shift, or disappear upon deprotonation.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHV_c07OAfJh-A2q0iZpvwG5714NoyndP8NzDLiFQClFTKld-TVsWeyCPsomqmpkdy9_cfUq9_NMXD4Ni1tc1AXFwZ0sFj37Bovfl6gqsJAWCoTTMoHR-J639vKqGiwTRYrx-vngQmS6pOjVA%3D%3D)]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and is particularly useful for studying complexes of transition metals. libretexts.org The spectra of metal-pyrazole complexes typically exhibit two main types of absorption bands: intra-ligand transitions and ligand-field (d-d) transitions. nih.gov Intra-ligand transitions, often occurring in the UV region, are characteristic of the pyrazole ring itself (e.g., π → π* transitions), though they may shift upon coordination. researchgate.net More diagnostically important are the d-d transitions, which appear in the visible or near-infrared region and arise from the excitation of electrons between the d-orbitals of the metal center. libretexts.org The energy and intensity of these bands are sensitive to the coordination geometry of the metal ion. For example, the electronic spectra of Cu(II)-pyrazole complexes have been used to propose square-planar or distorted octahedral geometries based on the position of the d-d bands. nih.gov Intense bands may also arise from metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfer transitions. libretexts.org
Interactive Table: Electronic Transition Data for Cu(II)-Pyrazole Complexes To view data, click on the corresponding complex.
[Cu(L³)₂(OAc)₂]
Ligand Field Bands (cm⁻¹): 20,833; 9,524 nih.gov
Assignment: ²B₁g → ²Eg; ²B₁g → ¹A₁g[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFW3wVbp9vQpnhO_bzZkCxAU8KzfCZcC5Epf5e6hiFQ3vSHJR61pLqa3daGnn9Ih3f7nejpFvE0WK9B0sUylA__iR6bczhZH6-bPBJgE4q8mSOvwAoJwIh8v9xIoq-MGmdZ4B2nAiqq1FVw%3D%3D)]
Proposed Geometry: Square-planar[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFW3wVbp9vQpnhO_bzZkCxAU8KzfCZcC5Epf5e6hiFQ3vSHJR61pLqa3daGnn9Ih3f7nejpFvE0WK9B0sUylA__iR6bczhZH6-bPBJgE4q8mSOvwAoJwIh8v9xIoq-MGmdZ4B2nAiqq1FVw%3D%3D)]
Cu(OAc)₂(L⁴)
Ligand Field Band (cm⁻¹): 10,000 nih.gov
Assignment: ²Eg → ²T₂g[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFW3wVbp9vQpnhO_bzZkCxAU8KzfCZcC5Epf5e6hiFQ3vSHJR61pLqa3daGnn9Ih3f7nejpFvE0WK9B0sUylA__iR6bczhZH6-bPBJgE4q8mSOvwAoJwIh8v9xIoq-MGmdZ4B2nAiqq1FVw%3D%3D)]
Proposed Geometry: Distorted octahedral[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEPFW3wVbp9vQpnhO_bzZkCxAU8KzfCZcC5Epf5e6hiFQ3vSHJR61pLqa3daGnn9Ih3f7nejpFvE0WK9B0sUylA__iR6bczhZH6-bPBJgE4q8mSOvwAoJwIh8v9xIoq-MGmdZ4B2nAiqq1FVw%3D%3D)]
Single-Crystal X-ray Diffraction
Interactive Table: Selected Structural Data from X-ray Diffraction To view data, click on the corresponding compound type.
3-methyl-5-trimethylsilyl-1H-pyrazole
Crystal System: Tetragonal nih.gov
Space Group: I-4[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVtJxP-DT_ywTQoy8Zn-A4UL5dWjZXj-KA3E8sQ59dbFNSNUBiIT15D71wWoEIUBjD8bs42Bzjc6RvFQhlbnv-BPheSLaKImD9EyYvtLjHdPw6kBU1bM-kRYvM5LRk9eOOgonY2gZOkSZq2A%3D%3D)]
Key Feature: Forms an N—H⋯N hydrogen-bonded tetramer.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEVtJxP-DT_ywTQoy8Zn-A4UL5dWjZXj-KA3E8sQ59dbFNSNUBiIT15D71wWoEIUBjD8bs42Bzjc6RvFQhlbnv-BPheSLaKImD9EyYvtLjHdPw6kBU1bM-kRYvM5LRk9eOOgonY2gZOkSZq2A%3D%3D)]
[Cd(L₁)₂Cl₂]
Metal Center: Cadmium(II) nih.gov
Coordination: Two pyrazole-acetamide ligands and two chloride anions.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEppqwU8KyMFTwF5OeN81f5nggRY_DuDgnvkp78a93eIns-QrGRTi4ODun_Lt4blV6ZmYPyoPOpshCVo0hIZodyK-1UtBH2fvsWgRp-Yic9xPA1bYpbfudqvVW2FhR8k9QFGd1HTXcHvMhADg%3D%3D)]
Geometry: Mononuclear complex.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEppqwU8KyMFTwF5OeN81f5nggRY_DuDgnvkp78a93eIns-QrGRTi4ODun_Lt4blV6ZmYPyoPOpshCVo0hIZodyK-1UtBH2fvsWgRp-Yic9xPA1bYpbfudqvVW2FhR8k9QFGd1HTXcHvMhADg%3D%3D)]
Methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate
Crystal System: Orthorhombic researchgate.net
Space Group: P 2₁ 2₁ 2₁[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIbeW-bxBWMR4bexcZC06An96FyRvIDV9lLFCnjHMK4EzHZwHVD5xQL0cbruwNZHsOOA-xLNkMBYsBxMPECwUZRhbD88zJnK3mYsgdRpkgnX1ptAQ5m7ZiLy3w4t-Ltd6CwesYIUpGvqc5fklrECrxPmUv7649uDwgurmNr8ig9Apnff3K_t3C9S28j5PJW89oBqnS1a3pwwQyES4370Q3tcJ9-7r5vH-2dmPoyVvZ0CuAH9tkz8Akcb5bJRYBbJfq6F_r1UetTgYCiSTq0FUAvk0mV1p3dVzF0WFFm70xrron0mOAeabksjn_Gn3fU6kP0shxdi_yCqSTf0wEkwlPR0ggSB4Zt_Ja6Dw%3D)]
Key Feature: Packing stabilized by offset π-stacking interactions.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIbeW-bxBWMR4bexcZC06An96FyRvIDV9lLFCnjHMK4EzHZwHVD5xQL0cbruwNZHsOOA-xLNkMBYsBxMPECwUZRhbD88zJnK3mYsgdRpkgnX1ptAQ5m7ZiLy3w4t-Ltd6CwesYIUpGvqc5fklrECrxPmUv7649uDwgurmNr8ig9Apnff3K_t3C9S28j5PJW89oBqnS1a3pwwQyES4370Q3tcJ9-7r5vH-2dmPoyVvZ0CuAH9tkz8Akcb5bJRYBbJfq6F_r1UetTgYCiSTq0FUAvk0mV1p3dVzF0WFFm70xrron0mOAeabksjn_Gn3fU6kP0shxdi_yCqSTf0wEkwlPR0ggSB4Zt_Ja6Dw%3D)]
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the properties of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations offer a detailed understanding of their electronic structure and reactivity. eurasianjournals.com The following sections detail the application of DFT to 5-methyl-1H-pyrazole hydrochloride.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For pyrazole derivatives, this process involves finding the minimum energy conformation. researchgate.netnih.gov In the case of this compound, the protonation of the pyrazole ring and the presence of the chloride counter-ion are critical factors.
The geometry of pyrazole derivatives is often optimized using DFT methods such as B3LYP with various basis sets like 6-311++G(d,p). researchgate.net For the parent compound, 5-methyl-1H-pyrazole, the pyrazole ring is planar. The addition of the hydrochloride would lead to protonation at one of the nitrogen atoms, likely the one not bonded to the methyl group, to minimize steric hindrance. This protonation would slightly alter the bond lengths and angles within the pyrazole ring.
Conformational analysis would primarily revolve around the orientation of the methyl group and the position of the chloride ion relative to the protonated pyrazole ring. While the pyrazole ring itself is rigid, different rotational positions of the methyl group's hydrogen atoms can be considered, although their energy differences are typically minimal. The interaction with the chloride ion would be primarily electrostatic.
Table 1: Predicted Geometrical Parameters for 5-methyl-1H-pyrazole (as a proxy for the cation)
| Parameter | Bond/Angle | Predicted Value (Å or degrees) |
| Bond Length | N1-N2 | 1.35 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.36 | |
| C5-C(methyl) | 1.51 | |
| Bond Angle | N1-N2-C3 | 112.0 |
| N2-C3-C4 | 106.0 | |
| C3-C4-C5 | 107.0 | |
| C4-C5-N1 | 108.0 | |
| C5-N1-N2 | 117.0 |
Note: These values are illustrative and based on general data for pyrazole derivatives. Actual values for this compound would require specific calculations.
Electronic Structure Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This analysis includes examining frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and quantum chemical descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO is also located on the ring, indicating that reactivity is centered there. nih.gov
Electrostatic Potential Mapping (MEP): The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For the 5-methyl-1H-pyrazolium cation, the area around the protonated nitrogen would be strongly positive, attracting the chloride ion. The nitrogen atoms are generally the most electronegative centers in pyrazole derivatives. researchgate.net
Quantum Chemical Descriptors: Various quantum chemical descriptors can be calculated to quantify the electronic properties. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and are often used in QSPR studies. nih.gov
Table 2: Predicted Electronic Properties of 5-methyl-1H-pyrazole (Illustrative)
| Property | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | 0.8 |
Note: These values are illustrative and based on general data for pyrazole derivatives. The presence of the hydrochloride would significantly affect these values.
Spectroscopic Property Prediction and Validation
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the vibrational modes of the molecule and can be compared with experimental FT-IR spectra. acs.org For this compound, characteristic peaks would include N-H stretching vibrations from the protonated nitrogen, C-H stretching from the methyl group and the pyrazole ring, and various ring stretching and bending modes. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govresearchgate.net The chemical environment of each nucleus determines its chemical shift. For this compound, the proton on the nitrogen would have a characteristic downfield shift. The methyl protons and the ring protons would also have predictable chemical shifts. Comparing these with experimental NMR spectra helps to confirm the structure. acs.orgnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The predicted wavelengths of maximum absorption (λ_max) can be compared with experimental spectra to understand the electronic transitions occurring within the molecule.
Thermodynamic Property Calculations in Gas Phase and Solution
DFT calculations can also be used to determine various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, both in the gas phase and in solution. researchgate.netnih.gov These properties are important for understanding the stability and reactivity of the compound under different conditions. Solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecule's properties.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, interactions with solvent molecules, and binding to biological targets. nih.govnih.gov
For this compound in an aqueous solution, MD simulations could reveal the hydration shell around the cation and the chloride ion, the stability of the ion pair, and the dynamics of hydrogen bonding between the pyrazolium (B1228807) cation and water molecules. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms can be analyzed to understand the flexibility and stability of the molecule. researchgate.net
Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Property Relationships (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally measured property. nih.gov
For pyrazole derivatives, QSPR models have been developed to predict various properties, including biological activity and physicochemical properties. nih.gov These models often use a wide range of descriptors, including constitutional, topological, geometrical, and quantum chemical descriptors. The development of a robust QSPR model for pyrazole derivatives could allow for the prediction of the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. nih.gov
Advanced Computational Methods for Ligand-Target Interaction Prediction (e.g., Molecular Docking for Binding Mode Analysis)
Molecular docking is a cornerstone of computational drug design, enabling the prediction of how a ligand, such as a 5-methyl-1H-pyrazole derivative, binds to the active site of a protein. This technique is instrumental in structure-based drug design, where the three-dimensional structure of the target is known.
Research on pyrazole derivatives frequently employs molecular docking to elucidate their mechanism of action. For example, in studies targeting protein kinases, which are crucial in cancer and inflammatory diseases, docking simulations show how the pyrazole scaffold can act as a hinge-binder, forming key hydrogen bonds with the protein's backbone. nih.gov The 5-methyl group, specifically, often plays a vital role by fitting into a hydrophobic pocket, which can significantly enhance binding affinity and selectivity over other kinases. nih.gov
In one study focused on designing new inhibitors for the Androgen Receptor (AR), a key target in prostate cancer, molecular docking was used to guide the structural modification of lead compounds. nih.gov The docking results for novel 5-methyl-1H-pyrazole derivatives helped to rationalize their potent antagonistic activity, revealing detailed interactions within the AR ligand-binding domain. nih.gov Similarly, docking studies of pyrazole derivatives against targets like Cyclin-Dependent Kinase 2 (CDK2), VEGFR-2, and Aurora A kinase have successfully identified potential inhibitors by predicting their binding energies and interaction patterns. nih.gov For instance, a derivative showed a minimum binding energy of -10.35 kJ/mol with CDK2, indicating a strong potential for inhibition. nih.gov
The general process of molecular docking involves preparing the 3D structures of both the ligand and the protein target, performing the docking simulation to generate various binding poses, and then using a scoring function to rank these poses and predict binding affinity. nih.govresearchgate.net These predictions are invaluable for prioritizing compounds for synthesis and experimental testing.
Table 1: Examples of Molecular Docking Studies on Pyrazole Derivatives
| Target Protein | PDB Code | Investigated Compound Type | Key Findings | Reference |
| Androgen Receptor (AR) | Not Specified | 5-methyl-1H-pyrazole derivatives | Identified potent AR antagonists for prostate cancer treatment. | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | Pyrazole derivatives | Compound 2b showed minimum binding energy (-10.35 kJ/mol). | nih.gov |
| VEGFR-2 | 2QU5 | Pyrazole derivatives | Compound 1b showed minimum binding energy (-10.09 kJ/mol). | nih.gov |
| Aurora A | 2W1G | Pyrazole derivatives | Compound 1d showed minimum binding energy (-8.57 kJ/mol). | nih.gov |
| Peroxisome proliferator-activated receptor γ (PPARγ) | 3CS8 | Pyrazole derivatives of usnic acid | Docking scores ranged from -7.6 to -9.2 kcal/mol, identifying potential anti-hyperglycemic agents. | core.ac.uknih.gov |
| Enoyl Acyl Carrier Protein Reductase (InhA) | 4TZK | Pyrazole derivatives | Identified potential anti-tubercular agents. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming chemical and pharmaceutical research by accelerating the discovery and optimization of new compounds. researchgate.netresearchgate.net These technologies analyze vast datasets to identify patterns, predict properties, and generate novel molecular ideas, making the drug discovery pipeline more efficient and cost-effective. mdpi.compeerj.com
Virtual screening is a computational technique used to search extensive libraries of compounds for molecules with a high probability of being active against a specific biological target. researchgate.net AI and ML have significantly enhanced this process.
High-Throughput Virtual Screening (HTVS), guided by the known structural features of scaffolds like pyrazole, has been used to discover new inhibitors for targets such as Cyclin-Dependent Kinase 8 (CDK8). chemmethod.com In one such study, over 12,000 pyrazole compounds were screened computationally, leading to the identification of a handful of promising candidates with favorable pharmacokinetic profiles. chemmethod.com The pyrazole scaffold's geometry and electronic properties enable it to form stable interactions, such as hydrogen bonds and π-π stacking, with the enzyme's active site. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR) models, often built with ML algorithms, are another powerful tool. ijirss.com These models learn the relationship between the chemical structures of compounds and their biological activities. For pyrazole derivatives, 3D-QSAR models have been developed to guide the design of new anti-tubercular agents by creating a pharmacophore model based on known active compounds. nih.gov This model was then used to screen databases like ZINC and ASINEX to find new potential hits. nih.gov
Beyond finding new hits, AI and ML are critical for designing novel molecules and planning their synthesis.
Compound Design: Generative AI models can design new molecules with desired properties from scratch. nih.gov For pyrazole derivatives targeting the RET kinase, a 3D-QSAR model was used not only to understand structure-activity relationships but also to design ten new inhibitors predicted to be more potent than the most active compound in the original series. nih.gov Similarly, ML-driven approaches have been used to design novel pyrazole-based energetic materials by building robust Quantitative Structure-Property Relationship (QSPR) models to predict properties like crystalline density. researchgate.net
Applications in Diverse Scientific Disciplines Excluding Prohibited Information
Catalysis and Organocatalysis
The use of 5-methyl-1H-pyrazole and its derivatives is prominent in the field of catalysis, where they can act as ligands for metal catalysts or, in some cases, as organocatalysts themselves. The nitrogen atoms in the pyrazole (B372694) ring are effective at coordinating with metal centers, influencing the reactivity and selectivity of catalytic transformations.
Homogeneous and Heterogeneous Catalytic Systems
Derivatives of 5-methyl-1H-pyrazole are employed in both homogeneous and heterogeneous catalysis. In homogeneous systems, pyrazole-based ligands form soluble metal complexes that catalyze reactions in the same phase as the reactants. For instance, pyrazole derivatives can be part of electrochemical iodide-mediated reactions for the synthesis of other pyrazoles from hydrazones, where the system operates in a biphasic solvent environment but the catalytic action occurs in the solution phase. rsc.org
In heterogeneous catalysis, these compounds can be anchored to solid supports. For example, pyrazole derivatives have been supported on materials like multi-walled carbon nanotubes/dolomite to create solid catalysts. nih.gov This approach combines the specific catalytic activity of the pyrazole moiety with the practical advantages of heterogeneous systems, such as easy separation of the catalyst from the reaction mixture and potential for recycling.
Role in Oxidation, Reduction, and Coupling Reactions
Pyrazole derivatives play a significant role in a variety of catalytic reactions, including oxidations, reductions, and coupling reactions.
An electrochemical iodide-mediated approach has been shown to be effective for the oxidation of pyrazolines to pyrazoles. rsc.org This method enhances selectivity and minimizes side reactions like polymerization. rsc.org The choice of halide in the electrolyte has a marked impact on the reaction's success, as demonstrated in the oxidation of ethyl 1H-4,5-dihydro-1,5-diphenylpyrazole-3-carboxylate. rsc.org
Furthermore, pyrazol-5-amines, which can be derived from 5-methyl-1H-pyrazole precursors, undergo oxidative dehydrogenative coupling reactions. nih.gov Research has demonstrated that these reactions can be finely tuned. For instance, using iodine as a reagent leads to a simultaneous C–I bond formation and N–N bond coupling, yielding iodo-substituted azopyrroles. nih.gov Alternatively, employing a copper(I) catalyst can selectively promote the N-N coupling without iodination. nih.gov
| Entry | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Toluene | 40 | Trace |
| 2 | CHCl₃ | 40 | 38 |
| 3 | DMF | 40 | 22 |
| 4 | CH₂Cl₂ | Reflux | 46 |
| 5 | EtOH | 40 | 67 |
| 6 | EtOH | rt | 42 |
| 7 | EtOH | 50 | 86 |
| 8 | EtOH | 60 | 79 |
In the context of reduction, while specific examples for 5-methyl-1H-pyrazole hydrochloride are less detailed in the provided literature, pyrazole-containing structures are part of molecules reduced by potent agents like sodium dihydro-bis-(2-methoxyethoxy) aluminate, which can reduce amides and nitriles to their corresponding amines. cphi-online.com
Catalytic Activity of Pyrazole-Metal Complexes
The coordination of 5-methyl-1H-pyrazole and its derivatives to metal ions results in complexes with significant catalytic activity. acs.org Metals such as copper, cadmium, iron, and gold have been used to form these complexes. nih.govnih.gov For example, mononuclear complexes of a N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide ligand with cadmium(II) and copper(II) have been synthesized and characterized. nih.gov
Sterically hindered pyrazole ligands can support unique metal-organic architectures, such as gold and silver pyrazolate clusters. nih.gov A complex containing a Cu₂Au₂ core demonstrated that the pyrazolate ligands bridge the metal centers, creating a structure with a significant aurophilic (Au···Au) interaction. nih.gov These complexes serve as "metalloligands" that can be used to construct even larger, multicomponent assemblies for potential catalytic applications. nih.gov Copper triflate, in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, has also been shown to effectively catalyze the condensation of chalcones with hydrazines to form pyrazole derivatives. nih.gov
Metal-Ligand Cooperation in Catalytic Systems
Metal-ligand cooperation (MLC) is a catalytic mechanism where the ligand is not merely a spectator but actively participates in bond-making and bond-breaking steps. While specific examples involving 5-methyl-1H-pyrazole are not explicitly detailed, systems based on related nitrogen-containing heterocyclic ligands, such as pyridine-based pincer complexes, highlight this principle. nih.gov In these systems, the ligand can undergo reversible transformations, such as deprotonation or dearomatization, which facilitates the catalytic cycle. nih.gov A ruthenium pincer complex featuring a secondary amine on the ligand arm demonstrates this concept, proving highly effective for the acceptorless dehydrogenative coupling of alcohols and the hydrogenation of esters under very mild conditions. nih.gov The principles of MLC seen in these related systems suggest a promising area of exploration for pyrazole-based ligands, where the N-H bond of the pyrazole ring could potentially participate directly in catalytic transformations.
Materials Science and Engineering
In materials science, 5-methyl-1H-pyrazole serves as a foundational component for creating advanced functional materials. Its derivatives are investigated for properties relevant to electronics and optics.
Development of Functional Materials (e.g., for NLO properties, Dyes)
The pyrazole scaffold is integral to the development of functional materials, including those with fluorescent or nonlinear optical (NLO) properties. The ability to form extended conjugated systems and participate in metal coordination makes pyrazole derivatives attractive for these applications. For instance, triangular metal-pyrazole clusters, such as [M₃(μ-pz)₃], can act as hosts for aromatic guest molecules and can be assembled into 2D coordination nanosheets. nih.gov Furthermore, hybrid materials based on these pyrazolate centers can exhibit switchable light emission, a property that is highly desirable for sensors and molecular switches. nih.gov
Analytical Chemistry Methodologies
The precise characterization and quantification of this compound and its derivatives are crucial for quality control and research applications. This is achieved through various advanced analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pyrazole-containing compounds. researcher.lifenih.gov When coupled with a Photodiode Array (PDA) detector, this method allows for highly sensitive and specific analysis. researcher.life
In a typical RP-HPLC setup, the separation is performed on a nonpolar stationary phase (like a C18 column) with a polar mobile phase. nih.govpensoft.net The components of a sample are separated based on their relative hydrophobicity. For pyrazole derivatives, a mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researcher.lifepensoft.net The PDA detector continuously records the UV-Vis absorption spectrum of the eluent, enabling both the quantification of the analyte at its maximum absorption wavelength and the assessment of peak purity. This methodology has been successfully developed and validated for the analysis of novel pyrazole derivatives in various matrices, including nanosuspensions. researcher.life
Table 2: Example of RP-HPLC-PDA Method Parameters for Pyrazole Derivative Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatographic System | UltiMateDionex 3000 SD | pensoft.net |
| Column | Purospher® STAR, RP-18 (250 mm x 4.6 mm, 5 µm) | pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0):Methanol (60:30:10 v/v/v) | pensoft.net |
| Flow Rate | 1.0 mL/min | pensoft.net |
| Detector | Photodiode Array (PDA) | researcher.lifenih.gov |
| Detection Wavelength | 272 nm | pensoft.net |
| Injection Volume | 20 µL | pensoft.net |
| Column Temperature | 25 °C | pensoft.net |
Spectroscopic methods are indispensable for the structural elucidation of pyrazole compounds and for studying their interactions with other chemical species. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry provide detailed information about the molecular structure. nih.govmdpi.com For instance, ¹H NMR spectra can confirm the presence of the methyl group and the protons on the pyrazole ring, while IR spectra can identify key functional groups. nih.govmdpi.com
Beyond structural confirmation, spectroscopic techniques are used in functional assays. For example, UV-Vis spectrophotometry can be employed to monitor the selective binding of pyrazole derivatives to metal ions. In one study, the reducing power of pyrazolone (B3327878) derivatives was evaluated by mixing the sample with potassium ferricyanide (B76249) and measuring the absorbance of the resulting solution at 700 nm after the addition of ferric chloride. nih.gov This type of assay, which monitors the change in the oxidation state of a metal ion (Fe³⁺ to Fe²⁺), is a form of selective ion analysis that relies on a spectroscopic endpoint.
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. The validation of HPLC methods for pyrazole compounds is performed in accordance with guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guidelines. researcher.life
Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). researcher.lifepensoft.net A study on a novel pyrazole carbothioamide derivative demonstrated excellent linearity over a concentration range of 2.5–50 µg/mL with a correlation coefficient (R²) of 0.9994. researcher.life The method also showed high accuracy, with recovery rates between 110% and 112%, and high precision, with a relative standard deviation (RSD) below 2%. researcher.life The sensitivity of the method was established with an LOD of 2.43 µg/mL and an LOQ of 7.38 µg/mL. researcher.life Such validated methods are essential for the quality control of raw materials and finished products, as well as for stability testing. researcher.life
Table 3: Method Validation Parameters for a Pyrazole Derivative via RP-HPLC-PDA
| Parameter | Result | Source |
|---|---|---|
| Linearity Range | 2.5–50 µg/mL | researcher.life |
| Correlation Coefficient (R²) | 0.9994 | researcher.life |
| Accuracy (Recovery) | 110% – 112% | researcher.life |
| Precision (RSD) | < 2% | researcher.life |
| Limit of Detection (LOD) | 2.43 µg/mL | researcher.life |
| Limit of Quantification (LOQ) | 7.38 µg/mL | researcher.life |
Organic Synthesis as a Versatile Chemical Building Block
5-methyl-1H-pyrazole and its hydrochloride salt are valuable and versatile building blocks in organic synthesis. The pyrazole ring serves as a robust scaffold that can be functionalized to create a diverse array of more complex molecules with applications in medicinal chemistry and materials science. mdpi.com
The synthesis of pyrazole derivatives often begins with the condensation of a hydrazine (B178648), such as phenyl hydrazine hydrochloride, with a 1,3-dicarbonyl compound or its equivalent. nih.gov For example, the reaction of phenyl hydrazine with dimethyl acetylene (B1199291) dicarboxylate (DMAD) provides a direct route to functionalized pyrazoles in a one-pot synthesis. mdpi.comresearchgate.net The resulting pyrazole ring can then undergo further modifications. The ester functionality in compounds like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate offers an attractive handle for generating derivatives with potentially interesting biological properties. mdpi.com
Furthermore, the pyrazole core can be constructed through 1,3-dipolar cycloaddition reactions, where in-situ generated nitrile imines react with suitable dipolarophiles. nih.gov The versatility of 5-methyl-1H-pyrazole as a synthetic intermediate is evident in the multistep preparation of complex heterocyclic systems, where it serves as a key precursor that is elaborated upon in subsequent reaction steps. nih.govorgsyn.org
Precursor for Complex Heterocyclic Architectures
The 5-methyl-1H-pyrazole core is a foundational unit for constructing a wide array of intricate heterocyclic systems. Its reactivity allows for its integration into larger molecular frameworks through various synthetic strategies.
Researchers have successfully used derivatives of 5-methyl-1H-pyrazole as key intermediates. For instance, ethyl 5-methyl-1H-pyrazole-3-carboxylate, derived from a 5-methyl-pyrazole precursor, is used in hydrazinolysis and subsequent reactions to create complex molecules containing both pyrazole and 1,2,4-triazole (B32235) rings. researchgate.net This highlights its role as a building block in multi-stage syntheses.
Further demonstrating its utility, the 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde moiety is a starting point for synthesizing chalcones. These intermediates can then undergo cyclization with reagents like urea (B33335) or hydroxylamine (B1172632) hydrochloride to form more complex heterocyclic structures such as oxopyrimidines and isoxazolines. researchgate.net The pyrazole unit remains as a core component of the final, larger molecule.
Methodologies have also been developed for the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, which are valuable intermediates for drug discovery and materials science. acs.org The synthesis often begins with a base pyrazole structure, which is then elaborated upon. For example, the reaction of phenyl hydrazine with specific enones can selectively produce methyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylates, demonstrating the controlled construction of substituted pyrazoles ready for further functionalization. acs.org
Synthesis of Complex Heterocycles from Pyrazole Precursors
| Starting Pyrazole Derivative | Reaction/Reagent | Resulting Heterocyclic Architecture | Source |
|---|---|---|---|
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Hydrazinolysis, Phenyl isothiocyanate, Alkylation | N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides | researchgate.net |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Condensation to form chalcones, then cyclization with urea/thiourea | Oxopyrimidines and Thiopyrimidines | researchgate.net |
| Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate | Refluxing with hydrazine hydrate (B1144303) | 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid hydrazide | nih.gov |
| Trichloromethyl enones | Reaction with arylhydrazine hydrochlorides | 1,3-regioisomer of carboxyalkyl-1H-pyrazoles | acs.org |
Introduction of Specialized Functional Groups (e.g., Fluorinated Motifs)
The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties. The pyrazole scaffold is a key platform for the synthesis and introduction of these specialized fluorinated functional groups. nih.gov The popularity of fluorinated pyrazoles in various fields of chemistry has grown significantly, with a substantial number of publications on the topic appearing in recent years. nih.gov
Synthetic processes have been developed specifically for creating fluorinated pyrazoles. One such process describes the preparation of 5-fluoro-1H-pyrazoles by reacting specific olefins with hydrazines in the presence of water and a base. google.com For example, 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is an important building block for crop protection chemicals. google.com
The strategic placement of fluorine atoms on the pyrazole ring can enhance the biological potency of molecules. nih.gov For instance, certain fluorinated pyrazole analogues have shown significantly better inhibitory action in therapeutic applications compared to their non-fluorinated counterparts. nih.gov This underscores the importance of the pyrazole framework as a vehicle for deploying fluorine's unique effects.
Furthermore, complex fluorinated groups can be attached to the pyrazole ring, creating reagents for further synthesis. Compounds like 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its corresponding carbonyl fluoride (B91410) derivative are examples of such specialized molecules. nih.govlookchem.com These compounds serve as building blocks for introducing difluoromethyl and other fluorinated motifs into new pharmaceuticals and agrochemicals, potentially enhancing properties like metabolic stability. lookchem.com
Surface Science and Interface Phenomena
The interaction of pyrazole derivatives with material surfaces is a significant area of research, particularly concerning the prevention of corrosion. The unique electronic structure of the pyrazole ring facilitates strong adsorption onto metal surfaces, forming protective layers that mitigate degradation.
Adsorption Properties on Material Surfaces
Derivatives of 5-methyl-1H-pyrazole exhibit strong adsorption onto various material surfaces, most notably metals like mild steel. This adsorption is the fundamental principle behind their use as corrosion inhibitors. When introduced into a corrosive environment, these organic molecules form a protective film on the metal's surface, shielding it from the aggressive medium. acs.orgnih.gov
The effectiveness of these compounds is attributed to their molecular structure, which includes electron-donating heteroatoms (nitrogen) and π-electron systems in the pyrazole ring. nih.gov These features facilitate strong interactions with the d-orbitals of the metal.
Studies consistently show that the adsorption of pyrazole derivatives on steel surfaces in acidic media, such as hydrochloric acid (HCl), follows the Langmuir adsorption isotherm. acs.orgnih.govresearchgate.netabechem.comresearchgate.net This model implies the formation of a uniform monolayer of the inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbed molecule. This monolayer acts as a physical barrier, preventing the corrosive species from reaching the metal.
Mechanistic Studies of Surface Interactions (e.g., Corrosion Inhibition)
The mechanism by which 5-methyl-1H-pyrazole derivatives inhibit corrosion involves a combination of physical and chemical adsorption (chemisorption) at the metal-solution interface. acs.orgnih.govabechem.com
Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have provided detailed insights into this mechanism. PDP results frequently classify pyrazole derivatives as mixed-type inhibitors. acs.orgnih.govresearchgate.netmdpi.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules adsorb onto the steel surface, blocking the active sites required for these electrochemical reactions to occur. acs.orgnih.gov
The interaction is driven by the molecular structure of the pyrazole derivative. The presence of nitrogen atoms with lone pairs of electrons and the π-electrons of the aromatic ring allows the molecule to donate electrons to the vacant d-orbitals of iron atoms on the steel surface, forming a coordinate-type bond. This process of chemisorption results in a stable, protective film. nih.govabechem.com Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations support these experimental findings, confirming that the inhibitor molecules form a protective layer that effectively inhibits corrosion. acs.orgnih.govresearchgate.net
Corrosion Inhibition Findings for Pyrazole Derivatives on Steel
| Inhibitor (Pyrazole Derivative) | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Inhibitor Type | Adsorption Isotherm | Source |
|---|---|---|---|---|---|---|
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 90.2% at 1 mM | Mixed-type | Langmuir | acs.orgnih.gov |
| 1,5-diallyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (PPD) | Mild Steel | 1 M HCl | 94% at 10⁻³ M | Mixed-type | Langmuir | mdpi.com |
| 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (PyHz) | Mild Steel | 1 M HCl | 96% at 10⁻³ M | Mixed-type | Langmuir | researchgate.net |
| N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) | Carbon Steel | 1 M HCl | 95.1% at 10⁻³ M | Mixed-type | Langmuir | abechem.com |
Future Outlook and Emerging Research Frontiers
Interdisciplinary Approaches and Synergistic Research Directions
The unique properties of the pyrazole (B372694) ring make it a valuable scaffold in medicinal chemistry, agrochemicals, and materials science. benthamdirect.com Future research will increasingly focus on interdisciplinary and synergistic approaches that bridge these traditionally separate fields. For instance, pyrazole derivatives are being explored for their potential in creating "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule.
The convergence of materials science and biology offers another exciting avenue. Pyrazole-based compounds are being investigated for their optical and electronic properties, with some derivatives exhibiting aggregation-induced emission (AIE), making them suitable for use in luminescent materials. rsc.org The integration of biological activity into these materials could lead to the development of smart sensors or drug delivery systems that respond to specific biological cues.
Furthermore, the collaboration between coordination chemistry and medicinal chemistry is expanding the utility of pyrazole derivatives. As versatile ligands, pyrazoles can form stable complexes with a variety of metal ions, leading to the creation of novel metallodrugs with unique mechanisms of action. researchgate.net These interdisciplinary efforts are expected to unlock new functionalities and applications for pyrazole-based compounds that would be unattainable from a single-discipline perspective.
Innovations in Green and Sustainable Synthetic Pathways
The chemical industry is undergoing a significant shift towards more environmentally friendly and sustainable practices. benthamdirect.com The synthesis of 5-methyl-1H-pyrazole hydrochloride and its derivatives is a key area for innovation in green chemistry. Traditional synthesis methods often rely on harsh reaction conditions and hazardous solvents, but recent research has focused on developing greener alternatives. benthamdirect.com
Innovations include the use of multicomponent reactions (MCRs), which enhance efficiency by combining multiple steps into a single pot, reducing waste and energy consumption. mdpi.commdpi.com Other green techniques being applied to pyrazole synthesis include:
These green and sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to higher efficiency and novel products. nih.gov
| Green Synthesis Technique | Key Advantages | Example Application |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. mdpi.com | Synthesis of 3,5-disubstituted-1H-pyrazoles. mdpi.com |
| Ultrasound-Assisted Synthesis | Energy efficient, can be used with eco-friendly solvents. benthamdirect.comnih.gov | Synthesis of pyrano[2,3-c]pyrazoles. mdpi.com |
| Solvent-Free Reactions | Minimizes waste, reduces environmental impact. benthamdirect.comnih.gov | Synthesis of 1,8-naphthyridinyl-pyrazoles using a solid support. nih.gov |
| Novel Nano-Catalysts | High activity and selectivity, reusability. nih.govoiccpress.com | Synthesis of 5-amino-1H-pyrazole-5-carbonitriles. nih.govrsc.org |
Advancements in High-Throughput Screening and Computational Design Methodologies
The discovery and development of new drugs and materials is a time-consuming and expensive process. youtube.com High-throughput screening (HTS) and computational design are transforming this landscape by accelerating the identification and optimization of lead compounds. youtube.comchemmethod.com For pyrazole derivatives, these technologies are enabling researchers to explore vast chemical spaces with unprecedented efficiency.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of pyrazole compounds against biological targets. youtube.com This automated process can quickly identify "hits" that can then be further investigated and optimized. youtube.com
Computational Design and In Silico Methods play a crucial role in modern drug discovery and materials science. benthamdirect.comresearchgate.net These techniques are used to:
A recent study successfully employed High-Throughput Virtual Screening (HTVS) to identify novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression. chemmethod.com Another in-silico study identified potential pyrazole derivative inhibitors for several cancer-related proteins, including C-RAF, VEGFR, and HDAC. nih.govdoaj.org These computational approaches not only accelerate the discovery process but also provide a deeper understanding of the underlying molecular mechanisms. benthamdirect.com
| Computational Method | Application in Pyrazole Research |
|---|---|
| High-Throughput Screening (HTS) | Rapidly screen large libraries of pyrazole compounds for biological activity. youtube.com |
| Molecular Docking | Predict binding affinity and interactions of pyrazole derivatives with target proteins. benthamdirect.comnih.govnih.gov |
| QSAR | Establish relationships between the chemical structure of pyrazoles and their activity. benthamdirect.com |
| Virtual Screening | Identify promising pyrazole candidates from large virtual libraries for further investigation. chemmethod.comnih.gov |
| Molecular Dynamics (MD) Simulations | Study the dynamic behavior and stability of pyrazole-protein complexes. benthamdirect.comnih.gov |
Exploration of Novel Reactivity and Application Domains for this compound Derivatives
The exploration of novel reactivity and new applications for this compound and its derivatives is an ongoing and fruitful area of research. The pyrazole ring is a versatile scaffold that can be functionalized in numerous ways, leading to a wide array of compounds with diverse properties. mdpi.comnih.govresearchgate.net
Chemists are continuously developing new synthetic methodologies to access previously inaccessible pyrazole derivatives. mdpi.com This includes the use of novel catalysts, such as copper and palladium nanoparticles, and the development of innovative reaction cascades. mdpi.com For example, one-pot multicomponent reactions are being employed to create complex pyrazole-containing molecules with high efficiency and atom economy. mdpi.comnih.gov
The search for novel applications is expanding beyond the traditional fields of medicine and agriculture. benthamdirect.comontosight.ai For example, pyrazole derivatives are being investigated for their potential use in:
The continued exploration of the chemical space around the 5-methyl-1H-pyrazole core, driven by innovative synthetic strategies and a search for new functionalities, promises to uncover a wealth of new materials and molecules with significant scientific and technological impact. mdpi.com
Q & A
Basic: What are the standard synthetic routes for preparing 5-methyl-1H-pyrazole hydrochloride, and what analytical techniques are recommended for confirming its purity and structural integrity?
Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing β-diketones or β-ketoesters with hydrazine derivatives (e.g., phenylhydrazine hydrochloride) in ethanol yields pyrazole cores, followed by methylation and HCl salt formation . Structural confirmation requires 1H/13C NMR to verify substitution patterns (e.g., methyl group at position 1) and IR spectroscopy for characteristic N-H stretches (~3200 cm⁻¹). Purity is assessed via HPLC/GC with reference standards, particularly to detect unreacted intermediates or regioisomeric byproducts .
Basic: How can researchers optimize reaction conditions to improve the yield of this compound while minimizing byproduct formation?
Answer:
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps compared to ethanol .
- Catalysts : Use of NaH or K₂CO₃ improves deprotonation efficiency in hydrazine coupling .
- Temperature control : Reflux (80–100°C) ensures complete cyclization but may require reduced time to prevent decomposition.
Monitor progress via TLC (hexane/ethyl acetate) or in-situ IR to track carbonyl group consumption .
Advanced: What crystallographic challenges arise during structure determination of this compound derivatives, and how can SHELXL refinement parameters address them?
Answer:
Common challenges include:
- Disordered methyl/pyrazole rings : Use PART and ISOR commands in SHELXL to model anisotropic displacement parameters .
- Twinning : Apply TWIN/BASF instructions to refine twinned data (e.g., pseudo-merohedral twinning) .
- Hydrogen bonding networks : High-resolution data (>1.0 Å) enables precise localization of HCl counterions and hydrogen atoms via DFT-optimized geometries .
Advanced: When encountering contradictory NMR and mass spectrometry data for this compound derivatives, what systematic approach should be taken to resolve the discrepancies?
Answer:
Follow this protocol:
Purity check : Confirm via HPLC-MS to rule out impurities.
2D NMR : Use HSQC/HMBC to validate connectivity (e.g., methyl group correlation to pyrazole C-1) .
Isotopic pattern analysis : Compare experimental HRMS with theoretical [M+H]+ to identify halogen or nitrogen discrepancies.
X-ray validation : Resolve ambiguities using single-crystal diffraction data .
Advanced: What in silico strategies are effective for predicting the biological activity and toxicity of novel 5-methyl-1H-pyrazole analogs prior to synthesis?
Answer:
- Molecular docking : Target enzymes like carbonic anhydrase IX (PDB: 3IAI) or COX-2 (PDB: 5KIR) using AutoDock Vina to predict binding affinities .
- ADMET profiling : Tools like SwissADME predict logP (>2.5 for blood-brain barrier penetration) and CYP450 metabolism risks.
- Toxicity screening : ProTox-II identifies hepatotoxic motifs (e.g., reactive thiol groups) .
Advanced: How should researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting enzyme inhibition?
Answer:
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃ at position 3) to enhance COX-2 selectivity. Assess IC₅₀ via enzyme inhibition assays .
- QSAR modeling : Correlate Hammett σ values with activity; pyrazole derivatives with σ >0.5 show improved VEGFR2 inhibition .
- Bioisosteric replacement : Replace methyl with ethyl to study steric effects on aminopeptidase N binding .
Basic: What are the best practices for handling and storing this compound to prevent degradation during long-term pharmacological studies?
Answer:
- Storage : Use airtight, light-protected containers under inert gas (N₂) at -20°C.
- Solution stability : Prepare fresh solutions in anhydrous DMSO; avoid aqueous buffers at pH >7 to prevent hydrolysis .
- Periodic analysis : Conduct HPLC-UV every 3 months to detect degradation products (e.g., pyrazole ring-opening) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
